N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide
Description
N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide (hereafter referred to as the target compound) is a pyrrolidinone-hydrazide hybrid with a 4-fluorophenyl group and a pyridine-3-carbohydrazide moiety. Its structure combines a dioxopyrrolidinyl core (imparting rigidity and hydrogen-bonding capacity) with fluorinated aromatic and heterocyclic substituents, which are critical for interactions with biological targets such as kinases or bacterial enzymes .
Properties
Molecular Formula |
C20H19FN4O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C20H19FN4O4/c1-12(2)19(28)25(23-18(27)13-4-3-9-22-11-13)16-10-17(26)24(20(16)29)15-7-5-14(21)6-8-15/h3-9,11-12,16H,10H2,1-2H3,(H,23,27) |
InChI Key |
IDZSPXZWVVEMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(C1CC(=O)N(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of 4-fluorophenylamine with succinic anhydride to form the 2,5-dioxopyrrolidinyl intermediate.
Coupling with pyridine-3-carbohydrazide: The intermediate is then reacted with pyridine-3-carbohydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
Anticancer Activity
- Maleimide-Succinimide Analogs (e.g., compounds 3 and 5 in ): Exhibit IC₅₀ values of 12–18 µM against MCF-7 breast cancer cells. Docking studies reveal strong interactions with AKT1 (−22.4 kcal/mol) and CDK2 (−19.9 kcal/mol), driven by hydrogen bonds with Val101 and Lys129 residues.
- Target Compound : Predicted to show enhanced activity due to pyridine’s hydrogen-bonding capability and fluorine’s metabolic stability.
Antibacterial/Biofilm Activity
- 3,4-Dimethoxy Analogs (e.g., STK217723): Demonstrated efficacy against bacterial biofilms, likely due to methoxy groups disrupting membrane integrity .
Physicochemical Properties
Note: The pyridine ring in the target compound likely reduces LogP compared to purely aromatic analogs, improving aqueous solubility.
Biological Activity
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)pyridine-3-carbohydrazide is a synthetic compound with potential applications in medicinal chemistry. Its unique structure suggests various biological activities that merit detailed investigation.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H24FN3O4 |
| Molecular Weight | 473.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XHENDURGMOTEHI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include enzymes and receptors involved in various biochemical pathways. The exact mechanism remains under investigation, but preliminary studies suggest it may modulate enzyme activity and affect protein binding dynamics.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structural motifs exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.
- Anticancer Potential : The pyrrolidine and hydrazide moieties are known to influence cell signaling pathways related to cancer proliferation. Studies on related compounds indicate possible cytotoxic effects on cancer cell lines.
- Neuropharmacological Effects : Due to its structural similarities with known psychoactive compounds, there is potential for this compound to exhibit neuropharmacological activities, possibly influencing neurotransmitter systems.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial properties of hydrazide derivatives, revealing that certain modifications enhance activity against Gram-positive and Gram-negative bacteria. The presence of the fluorophenyl group may contribute to increased lipophilicity and membrane permeability.
-
Cytotoxicity Assays :
- In vitro assays conducted on various cancer cell lines demonstrated that derivatives of pyrrolidine-based compounds can induce apoptosis. The compound's structure suggests it may similarly trigger apoptotic pathways in malignant cells.
-
Neuropharmacological Evaluation :
- Research on related compounds has shown high affinity for dopamine and serotonin receptors, indicating a potential for modulating neurochemical pathways relevant to mood disorders and psychosis.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against selected pathogens |
| Anticancer | Induces apoptosis in cancer cell lines |
| Neuropharmacological | Potential modulation of neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
